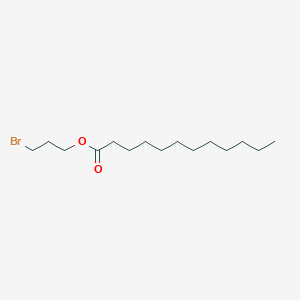
3-Bromopropyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromopropyl dodecanoate can be synthesized through the esterification of dodecanoic acid with 3-bromopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromopropyl dodecanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of acids or bases to yield dodecanoic acid and 3-bromopropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: The major product is an alkene.
Hydrolysis: The products are dodecanoic acid and 3-bromopropanol.
Aplicaciones Científicas De Investigación
3-Bromopropyl dodecanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of functionalized polymers and surfactants.
Biological Studies: It may be employed in the study of enzyme-catalyzed reactions involving ester bonds.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3-bromopropyl dodecanoate in chemical reactions involves the reactivity of the ester and bromine functional groups. The ester group can undergo hydrolysis or transesterification, while the bromine atom can participate in nucleophilic substitution or elimination reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions that promote the desired transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopropyl acetate: Similar in structure but derived from acetic acid instead of dodecanoic acid.
3-Bromopropyl benzoate: Derived from benzoic acid, it has different reactivity due to the aromatic ring.
3-Chloropropyl dodecanoate: Similar ester but with a chlorine atom instead of bromine.
Uniqueness
3-Bromopropyl dodecanoate is unique due to the presence of the long dodecanoic acid chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
101083-60-7 |
|---|---|
Fórmula molecular |
C15H29BrO2 |
Peso molecular |
321.29 g/mol |
Nombre IUPAC |
3-bromopropyl dodecanoate |
InChI |
InChI=1S/C15H29BrO2/c1-2-3-4-5-6-7-8-9-10-12-15(17)18-14-11-13-16/h2-14H2,1H3 |
Clave InChI |
UHLLYODWSSYYNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

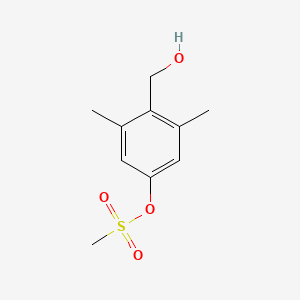
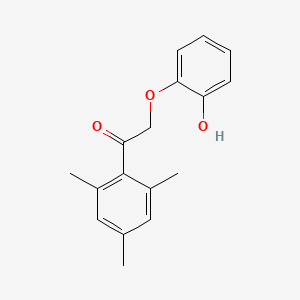
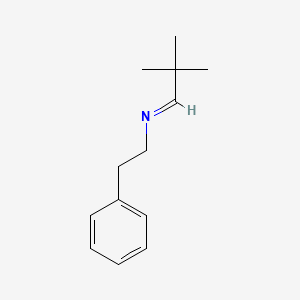
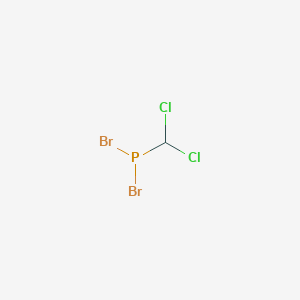
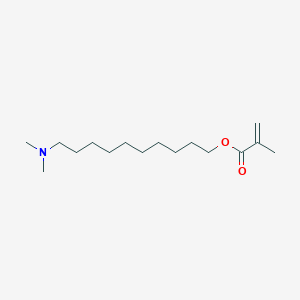

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
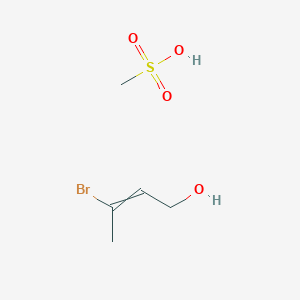


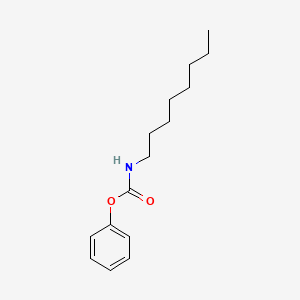
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
